molecular formula C14H21FN2O2 B5640079 (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Cat. No. B5640079
M. Wt: 268.33 g/mol
InChI Key: PUCFRNMXHNYUBX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective agonist of the μ-opioid receptor and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves its binding to the μ-opioid receptor. This binding activates the receptor, leading to a range of downstream effects, including the inhibition of neurotransmitter release and the modulation of intracellular signaling pathways. These effects ultimately lead to the compound's biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include the modulation of pain perception, the regulation of mood and emotional processing, and the modulation of reward pathways. It has also been shown to have potential neuroprotective effects, particularly in the context of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol is its high selectivity for the μ-opioid receptor. This selectivity allows for more precise and targeted experiments in the lab. However, a limitation of this compound is its potential for off-target effects, particularly at higher concentrations. Careful dose-response studies are necessary to ensure that any observed effects are specific to the μ-opioid receptor.

Future Directions

There are many potential future directions for research on (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. It has also been suggested that this compound may have potential as a treatment for various neurological disorders, particularly those involving the μ-opioid receptor. Further studies are necessary to fully understand the potential applications of this compound and to develop more effective and targeted treatments for a range of conditions.

Synthesis Methods

The synthesis of (4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol involves several steps. The starting material is 3-fluoro-4-pyridinecarboxaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine. The amine is then protected with a methoxymethyl group using formaldehyde and para-toluenesulfonic acid. Finally, the protected amine is reacted with 3,3-dimethyl-1-butanol in the presence of a Lewis acid catalyst to give the desired product.

Scientific Research Applications

(4S)-1-(3-fluoro-4-pyridinyl)-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol has been used extensively in scientific research as a selective agonist of the μ-opioid receptor. It has been shown to have a range of potential applications, including the treatment of pain, addiction, and depression. It has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(4S)-1-(3-fluoropyridin-4-yl)-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2/c1-13(2)9-17(7-5-14(13,18)10-19-3)12-4-6-16-8-11(12)15/h4,6,8,18H,5,7,9-10H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCFRNMXHNYUBX-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C2=C(C=NC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C2=C(C=NC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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